N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide

Physicochemical profiling Bioisostere comparison Lead optimization

N-[2-(2-Fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide (CAS 1788772-54-2) is a fully synthetic, drug-like heterocyclic small molecule (C₁₇H₁₄FN₃O₃, MW 327.31 g/mol) incorporating a 4,6-dimethylpyrimidine core, a 2-(2-fluorophenoxy) substituent, and a furan-2-carboxamide moiety at the 5-position. It is commercially available through multiple chemical suppliers as a research-grade screening compound.

Molecular Formula C17H14FN3O3
Molecular Weight 327.315
CAS No. 1788772-54-2
Cat. No. B2861716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide
CAS1788772-54-2
Molecular FormulaC17H14FN3O3
Molecular Weight327.315
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)OC2=CC=CC=C2F)C)NC(=O)C3=CC=CO3
InChIInChI=1S/C17H14FN3O3/c1-10-15(21-16(22)14-8-5-9-23-14)11(2)20-17(19-10)24-13-7-4-3-6-12(13)18/h3-9H,1-2H3,(H,21,22)
InChIKeyDYQMUIGCOKAXMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(2-Fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide (CAS 1788772-54-2): Structural Identity and Procurement Baseline


N-[2-(2-Fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide (CAS 1788772-54-2) is a fully synthetic, drug-like heterocyclic small molecule (C₁₇H₁₄FN₃O₃, MW 327.31 g/mol) incorporating a 4,6-dimethylpyrimidine core, a 2-(2-fluorophenoxy) substituent, and a furan-2-carboxamide moiety at the 5-position [1]. It is commercially available through multiple chemical suppliers as a research-grade screening compound . The compound is compliant with Lipinski's Rule of Five (HBD: 0, HBA: 6, cLogP: 2.70–3.16, tPSA: 68.46 Ų) [1]. Notably, this compound has no known bioactivity annotations in ChEMBL 20 and has not been reported in any peer-reviewed publications indexed by that database, indicating its status as a relatively unexplored chemical probe [2].

Why Generic Substitution Falls Short for N-[2-(2-Fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide (CAS 1788772-54-2)


Structural analogs of this compound—including the thiophene-2-carboxamide variant (CAS 1788676-30-1), the des-methyl pyrimidine analog (MW 299.26), and the dimethylamino-substituted pyrimidine derivatives—differ in at least one of three critical pharmacophoric elements: the heterocyclic carboxamide (furan O vs. thiophene S), the 4,6-dimethyl substitution pattern, or the 2-(2-fluorophenoxy) group . Each modification alters hydrogen-bond acceptor capacity, lipophilicity, steric bulk, and π-stacking potential in ways that cannot be predicted without target-specific assay data . The furan oxygen contributes a distinct HBA geometry and dipole moment compared to thiophene sulfur; the ortho-fluorine on the phenoxy ring introduces both steric and electronic effects absent in non-fluorinated or para-substituted analogs; and the 4,6-dimethyl groups on the pyrimidine core modulate conformational flexibility around the 5-carboxamide attachment, potentially affecting binding pocket complementarity in ways that the des-methyl variant cannot replicate . These cumulative structural distinctions mean that in-class compounds cannot be assumed interchangeable for any target engagement or screening application without empirical verification [1].

Quantitative Differentiation Evidence for CAS 1788772-54-2 vs. Closest Structural Analogs


Furan-2-Carboxamide (Target) vs. Thiophene-2-Carboxamide (Analog): Physicochemical Divergence Driven by Heteroatom Substitution

The target compound (furan-2-carboxamide) and its closest commercially available analog, N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]thiophene-2-carboxamide (CAS 1788676-30-1), differ solely in the heteroatom within the five-membered carboxamide ring. This furan-O → thiophene-S replacement produces a molecular weight increase of 16.07 g/mol (327.31 → 343.38) and alters the hydrogen-bond acceptor character: furan oxygen is a stronger HBA than thiophene sulfur, while thiophene introduces greater polarizability and distinct π-orbital geometry . In related pyrimidine-carboxamide series, furan-to-thiophene substitution has been associated with shifts in target binding affinity and selectivity profiles, making these two compounds non-interchangeable in screening campaigns despite their apparent structural similarity [1].

Physicochemical profiling Bioisostere comparison Lead optimization

Lipophilicity and Permeability Differentiation: 4,6-Dimethylpyrimidine vs. Des-Methyl Pyrimidine Core

The 4,6-dimethyl substitution on the pyrimidine ring of the target compound (CAS 1788772-54-2, MW 327.31, cLogP 2.70–3.16) differentiates it from the des-methyl analog N-(2-(2-fluorophenoxy)pyrimidin-5-yl)furan-2-carboxamide (MW 299.26, estimated cLogP ~2.0–2.3) [1]. The two methyl groups contribute +28.05 g/mol in molecular weight and an estimated +0.5 to +0.8 logP units of incremental lipophilicity, based on the π-contribution of aromatic methyl substituents [2]. This lipophilicity shift places the target compound closer to the optimal CNS drug-like logP range (2–4) while the des-methyl analog falls below it, potentially affecting both passive membrane permeability and non-specific protein binding [2]. Additionally, the 4,6-dimethyl groups introduce steric shielding around the C5-carboxamide attachment point, which may reduce metabolic N-dealkylation or hydrolytic susceptibility compared to the unsubstituted pyrimidine core [3].

Lipophilicity optimization Membrane permeability ADME profiling

GPR35 Receptor Antagonism: Negative Selectivity Data Distinguishing This Compound from Active Pyrimidine-Carboxamide Congeners

In a quantitative BRET-based GPR35 antagonism assay employing human GPR35-Gα13 SPASM sensor-expressing cells stimulated with 300 µM zaprinast (agonist), the target compound (EOS85590) was tested in concentration-response format and classified as inactive, with an IC₅₀ exceeding 100 µM [1]. This contrasts with the known GPR35 antagonist CID2745687, which achieves inhibition with an IC₅₀ well below 10 µM in the same assay format [1]. While many pyrimidine- and furan-containing compounds have been reported as GPR35 modulators, this specific compound's lack of activity at the human GPR35 receptor provides a defined selectivity boundary: it is not a GPR35 ligand and thus will not confound phenotypic screens where GPR35 signaling is a relevant pathway [1]. This negative data constitutes a verifiable differentiation point for users seeking to exclude GPR35-mediated off-target effects from their experimental design [2].

GPR35 antagonism Orphan GPCR screening Selectivity profiling

Zero Hydrogen Bond Donors: A Defining ADME Differentiation from Amine-Containing Pyrimidine Analogs

The target compound possesses zero hydrogen bond donors (HBD = 0), a consequence of the fully substituted pyrimidine core (2-fluorophenoxy at C2, methyl at C4 and C6, and furan-2-carboxamide at C5) [1]. This contrasts with the dimethylamino analog series (e.g., N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)furan-2-carboxamide), where the 5-amino group provides at least one HBD, and with the 2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-amine precursor (CAS 1706435-62-2), which has two HBDs from the free amine . In drug discovery, HBD count is a critical determinant of passive membrane permeability, with each HBD reducing permeation by approximately 0.5–1.0 log units in PAMPA and Caco-2 models [2]. The zero-HBD profile of the target compound predicts superior passive permeability relative to any amine-containing analog, making it a preferred choice for intracellular target engagement or CNS applications where membrane crossing is rate-limiting [2].

Hydrogen bond donor count Oral bioavailability CNS drug-likeness

Absence of Known Bioactivity in Public Databases: A Clean-Slate Profile for Novel Target Discovery

Comprehensive mining of the ChEMBL 20 bioactivity database via the ZINC platform confirms that this compound (ZINC306536) has no known bioactivity annotations and has not been reported in any peer-reviewed publications indexed by ChEMBL [1]. The SEA (Similarity Ensemble Approach) prediction engine also returns no predicted activity for this compound at the time of analysis [1]. This clean pharmacological slate differentiates the compound from heavily annotated pyrimidine-carboxamide analogs (e.g., certain dimethylamino-pyrimidine furan carboxamides that appear in kinase inhibitor patents) where pre-existing intellectual property or known polypharmacology may complicate target identification efforts [2]. For academic and industrial screening groups pursuing novel target discovery, the absence of prior art annotations reduces the risk of rediscovering known pharmacology and may simplify freedom-to-operate considerations in early-stage programs [2].

Novel chemical probe Phenotypic screening Target deconvolution

Optimal Procurement and Research Application Scenarios for CAS 1788772-54-2 Based on Verified Differentiation Evidence


Phenotypic Screening Campaigns Requiring GPR35-Inactive Control Compounds

The verified inactivity of this compound at the human GPR35 receptor (IC₅₀ > 100 µM in BRET-based antagonism assays) makes it suitable as a negative control or as a scaffold for hit identification in phenotypic screens where GPR35-mediated signaling must be excluded as a confounding factor [1]. Screening groups studying inflammatory bowel disease, pain, or other conditions where GPR35 is genetically implicated can use this compound to establish baseline non-GPR35 activity in their assay systems [1].

CNS-Penetrant or Intracellular Target Probe Development Requiring Zero HBD Scaffolds

With zero hydrogen bond donors, a calculated logP of 2.70–3.16, and a tPSA of 68.46 Ų, this compound occupies a favorable region of CNS drug-like chemical space [1]. Medicinal chemistry teams optimizing for blood-brain barrier penetration or intracellular target engagement can leverage this scaffold as a starting point, knowing that the absence of HBDs provides a measurable permeability advantage over amine-containing analogs [2]. The 4,6-dimethyl groups further enhance lipophilicity without introducing metabolic soft spots at the pyrimidine C4 and C6 positions [2].

Furan-vs-Thiophene Bioisostere Pair Screening for Heteroatom-Dependent SAR

The direct commercial availability of both the furan-2-carboxamide target compound (CAS 1788772-54-2) and its thiophene-2-carboxamide analog (CAS 1788676-30-1) enables systematic paired screening to deconvolve the contribution of the heteroatom (O vs. S) to target binding, selectivity, and ADME properties [1]. This paired procurement strategy is particularly valuable in lead optimization programs where heterocycle bioisostere replacement is a standard tactic for modulating potency, solubility, and metabolic stability [2].

Novel Target Deconvolution and Chemical Biology Probe Discovery

The absence of any known bioactivity annotations in ChEMBL 20 and the lack of any indexed publications for this compound position it as a 'clean-slate' chemical probe for novel target discovery [1]. Affinity-based proteomics or cellular thermal shift assay (CETSA) approaches using this compound as a bait molecule can identify previously unknown protein targets without the confounding influence of documented polypharmacology that complicates the use of heavily annotated kinase inhibitor scaffolds [1]. The compound's drug-like physicochemical profile supports its use in cellular target engagement studies without requiring formulation optimization [2].

Quote Request

Request a Quote for N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.